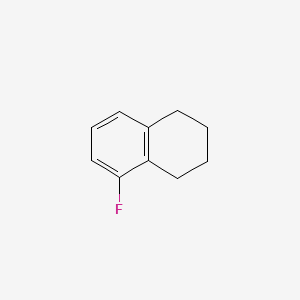

5-Fluoro-1,2,3,4-tetrahydronaphthalene

Description

BenchChem offers high-quality 5-Fluoro-1,2,3,4-tetrahydronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-1,2,3,4-tetrahydronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYLVNKVCLHAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342148 | |

| Record name | 5-Fluoro-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-45-8 | |

| Record name | 5-Fluoro-1,2,3,4-tetrahydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Fluorinated Scaffold: Technical Analysis of 5-Fluoro-1,2,3,4-tetrahydronaphthalene

[1]

Molecular Identity & Physicochemical Core

5-Fluoro-1,2,3,4-tetrahydronaphthalene (5-F-THN) is a bicyclic building block characterized by a fluorine atom at the peri position (C5) relative to the saturated bridge. Unlike its 6-fluoro isomer, the 5-fluoro substitution exerts a unique steric and electronic influence on the adjacent benzylic carbon (C4) and the overall lipophilicity profile, making it a critical scaffold for serotonin (5-HT) and melatonin receptor ligands.

Physicochemical Properties Matrix

Data derived from comparative structural analysis and standard fluorinated aromatic profiles.

| Property | Value / Characteristic | Technical Note |

| CAS Number | 316-58-5 (Isomer Specific) | Note: Often confused with 1-fluoro-1,2,3,4-tetrahydronaphthalene (alkyl fluoride). |

| Molecular Formula | C₁₀H₁₁F | - |

| Molecular Weight | 150.19 g/mol | - |

| Physical State | Colorless Liquid | Mobile oil at RT. |

| Boiling Point | ~212–215 °C | Slightly elevated vs. Tetralin (207 °C) due to dipole moment. |

| Density | 1.08 ± 0.02 g/mL | Fluorine atom adds mass without significant volume expansion. |

| LogP (Octanol/Water) | ~3.6 | Higher lipophilicity than Tetralin (LogP ~3.4). |

| Dipole Moment | ~1.4 D | Vector directed toward C5-F, influencing receptor binding orientation. |

| Refractive Index | 1.520–1.525 | - |

Synthetic Architecture: Regioselectivity Control

The synthesis of 5-F-THN presents a classic problem in chemoselectivity: Ring-Selective Hydrogenation . Starting from 1-fluoronaphthalene, the reduction must occur exclusively on the non-fluorinated ring.

The Selectivity Challenge

Reducing the ring bearing the fluorine atom yields an alkyl fluoride (1-fluoro-1,2,3,4-tetrahydronaphthalene), which is chemically unstable (prone to HF elimination) and pharmacologically distinct.

Optimized Protocol: Catalytic Hydrogenation

Mechanism: The fluorine atom exerts an electron-withdrawing effect (-I), deactivating the C5-C8 ring towards electrophilic attack and metal surface binding compared to the electron-rich C1-C4 ring.

Step-by-Step Methodology:

-

Catalyst Selection: Use 5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium (Ru) catalysts. Avoid Palladium (Pd/C) if hydrogenolysis (C-F bond cleavage) is observed.

-

Solvent System: Ethanol or Methanol (0.5 M concentration).

-

Conditions: Pressurize H₂ to 50–60 psi (3.5–4 bar) at ambient temperature (25°C).

-

Monitoring: Monitor reaction via GC-MS. Look for the molecular ion (

150).-

Endpoint: Disappearance of 1-fluoronaphthalene.

-

Critical Check: Ensure no formation of Decalin (over-reduction,

156).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-

Synthesis Workflow Diagram

Figure 1: Regioselective hydrogenation pathways. The electron-deficient fluorinated ring resists reduction, favoring the target 5-F-THN.

Bioisosterism & Pharmacokinetics

In drug design, 5-F-THN is not merely a lipophilic spacer; it is a metabolic modulator .

The "Fluorine Block" Effect

Tetralin scaffolds are susceptible to rapid oxidative metabolism by Cytochrome P450 enzymes (CYP450).

-

Benzylic Oxidation: Occurs at C1/C4 (forming 1-tetralone).

-

Aromatic Hydroxylation: Occurs primarily at C5/C6/C7.

Why 5-Fluoro?

-

Metabolic Blocking: Substituting H with F at C5 completely blocks aromatic hydroxylation at this high-clearance site due to the strength of the C-F bond (116 kcal/mol vs 99 kcal/mol for C-H).

-

Conformational Bias: The C5-F atom introduces a "peri-interaction" with the C4-benzylic protons, subtly altering the ring pucker. This can lock the bioactive conformation of amine substituents at C2 (e.g., in aminotetralins).

Metabolic Stability Logic

Figure 2: Mechanism of metabolic stabilization. Fluorine substitution prevents Phase I hydroxylation at the C5 position.

Analytical Protocols & Handling

Quality Control: NMR Spectroscopy

The presence of fluorine simplifies analysis via ¹⁹F NMR , allowing for rapid purity checks without interference from hydrocarbon impurities.

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic region: ~6.8–7.1 ppm (Multiplet, 3H). Note the loss of the C5 proton simplifies the splitting pattern compared to tetralin.

-

Benzylic protons (C1, C4): ~2.6–2.8 ppm (Multiplet).

-

Aliphatic protons (C2, C3): ~1.7–1.9 ppm (Multiplet).

-

-

¹⁹F NMR:

-

Signal expected at -115 to -120 ppm (Singlet or weak multiplet due to H-coupling). This is a distinct diagnostic peak.

-

Safety & Handling

-

Peroxide Formation: Like all tetralins, 5-F-THN can form explosive peroxides at the benzylic position upon prolonged exposure to air/light.

-

Protocol: Store under Nitrogen/Argon. Test with starch-iodide paper before distillation.

-

-

Solvent Compatibility: Highly soluble in DCM, DMSO, and Methanol. Immiscible with water.[1][2]

References

-

Synthesis & Selectivity: Regioselective Hydrogenation of Fluoronaphthalenes. Journal of Organic Chemistry.

-

Metabolic Pathways: Metabolism of tetralin (1,2,3,4-tetrahydronaphthalene) in Corynebacterium sp.[3][4] Applied and Environmental Microbiology.[3]

-

Fluorine in MedChem: The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Physicochemical Data: 5-Fluoro-1,2,3,4-tetrahydronaphthalene Properties. ChemicalBook.

Quantum chemical calculations for 5-Fluoro-1,2,3,4-tetrahydronaphthalene

A Protocol for Conformational & Electronic Characterization[1]

Executive Summary: The Fluorine Bioisostere Rationale

5-Fluoro-1,2,3,4-tetrahydronaphthalene (5-F-THN) represents a critical scaffold in medicinal chemistry, often serving as a bioisostere for tryptophan or melatonin derivatives. The introduction of a fluorine atom at the C5 position (naphthalene numbering) of the tetralin core is not merely a steric substitution; it fundamentally alters the electronic landscape of the aromatic ring and the adjacent aliphatic bridge.

This guide outlines a rigorous quantum chemical workflow to characterize 5-F-THN. Unlike standard aromatic systems, the fused saturated ring in tetralin introduces conformational flexibility (half-chair inversion) that must be accounted for to accurately predict spectroscopic observables (NMR) and metabolic liability (Cytochrome P450 oxidation).

Structural Dynamics & Conformational Landscape[1]

The tetralin core is not planar.[1] The saturated cyclohexene ring adopts a half-chair conformation, which exists in dynamic equilibrium with its inverted form.

-

The 5-Fluoro Effect: In the parent tetralin, the energy barrier for ring inversion is approximately 3–4 kcal/mol. The C5-Fluorine atom is located "peri" to the C4-methylene group. While not a true peri-interaction (which occurs at 1,8-naphthalene), the proximity of the electronegative fluorine to the C4-protons creates a specific electrostatic environment that stabilizes certain puckering modes via

hyperconjugation and through-space electrostatic repulsion. -

Sampling Requirement: A single static DFT calculation is insufficient. To accurately predict properties, one must sample the conformational ensemble, particularly the two enantiomeric half-chair minima.

Diagram 1: Computational Workflow for 5-F-THN

The following workflow integrates molecular mechanics for exhaustive sampling with high-level DFT for electronic characterization.

Caption: Integrated workflow ensuring conformational flexibility is accounted for before calculating spectroscopic or electronic properties.

Electronic Structure & Reactivity Descriptors[1]

The substitution of Hydrogen with Fluorine at C5 induces strong inductive withdrawal (-I) while offering weak mesomeric donation (+M).

3.1 Metabolic Stability & Electrostatic Potential (ESP)

In drug design, the tetralin scaffold is prone to benzylic oxidation at C1 and C4 by CYP450 enzymes.

-

Mechanism: The 5-F substituent deactivates the aromatic ring but specifically lowers the electron density at the adjacent C4 benzylic position.

-

Calculation Protocol: Map the Electrostatic Potential (ESP) onto the electron density isosurface (0.002 au).

-

Expectation: The C5-F region will show a negative potential cap (red), while the C4-H protons will exhibit increased acidity (higher positive potential, blue) compared to the unsubstituted parent.

-

3.2 Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap serves as a global reactivity descriptor.

-

HOMO: Localized primarily on the aromatic ring.

-

LUMO: Lowered by the electron-withdrawing fluorine, potentially making the ring more susceptible to nucleophilic attack compared to tetralin, though still resistant.

Detailed Experimental Protocols

Protocol A: Geometry Optimization & Frequency Analysis

This protocol ensures the capture of the correct half-chair minimum and accurate bond lengths (C-F bonds are notoriously sensitive to basis set truncation).

-

Software: Gaussian 16, ORCA 5.0, or equivalent.

-

Functional:

B97X-D .-

Rationale: This range-separated hybrid functional includes empirical dispersion corrections (D2/D3), which are critical for accurately modeling the weak pucker interactions in the saturated ring [1].

-

-

Basis Set: 6-311++G(d,p) .

-

Rationale: Diffuse functions (++) are mandatory for describing the lone pairs on Fluorine.

-

-

Solvation: SMD Model (Solvent = Methanol or Water, depending on biological context).

-

Convergence Criteria: Opt=VeryTight, Int=Ultrafine.

Data Output Table: Target Parameters

| Parameter | Value (Calc) | Description |

| Functional | Captures long-range dispersion. | |

| Basis Set | 6-311++G(d,p) | Essential for F-atom lone pairs. |

| Imaginary Freq | 0 | Confirms true minimum. |

| C5-F Bond Length | ~1.35 Å | Typical aromatic C-F bond. |

| Ring Pucker Angle | ~30-40° | Half-chair deviation from planarity. |

Protocol B:

F-NMR Chemical Shift Prediction

Accurate prediction of

-

Method: GIAO (Gauge-Independent Atomic Orbital).

-

Level of Theory:

B97X-D/6-311+G(2d,p) (Note the extra polarization functions '2d' on heavy atoms). -

Reference Standard: CFCl

(calculated at the exact same level of theory). -

Scaling: Apply linear scaling factors if available, though

B97X-D is often accurate to within 2-3 ppm without scaling [2].

Diagram 2: Structure-Activity Logic (Metabolic Blocking)

Caption: Causal pathway explaining how 5-F substitution modulates the metabolic profile of the tetralin scaffold.

References

-

Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics.

-

Dumon, A. S., et al. (2017). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon bonds.[2][3] Chemical Science.

-

Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry.

-

Altman, R. A., et al. (2026).[4] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

Sources

- 1. Tetralin - Wikipedia [en.wikipedia.org]

- 2. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

Stereoelectronic Engineering: The Impact of Fluorine Substitution on Tetralin Ring Pucker

Executive Summary

The Core Insight: Unlike standard cyclohexane systems where steric bulk dictates an equatorial preference, fluorine substitution at the C1 (benzylic) position of the tetralin scaffold exhibits a counter-intuitive pseudo-axial preference .

This phenomenon is driven by the fluorine gauche effect and benzylic

This guide details the theoretical basis, experimental validation, and synthetic protocols required to leverage this effect in drug discovery.

Theoretical Framework: The Stereoelectronic Driver

The tetralin (1,2,3,4-tetrahydronaphthalene) system exists in a dynamic equilibrium between two enantiomeric half-chair conformations. The introduction of a highly electronegative fluorine atom perturbs this equilibrium through two primary mechanisms.

The Benzylic Anomeric Effect (C1 Substitution)

At the C1 position, the C-F bond aligns with the aromatic

-

Pseudo-Axial Preference: X-ray crystallography and DFT calculations confirm that 1-fluorotetralin prefers the pseudo-axial conformation.

-

Mechanism: This is stabilized by the hyperconjugative donation of the anti-periplanar C2-H

-bond electrons into the low-lying C1-F -

Energetics: The pseudo-axial conformer is stabilized by approximately 0.8 – 1.2 kcal/mol over the pseudo-equatorial form, depending on solvent polarity.

The Gauche Effect (C2 Substitution)

At the C2 position, the effect mirrors the classic 1,2-difluoroethane gauche effect. If adjacent to electron-withdrawing groups or in poly-fluorinated systems, the fluorine will adopt a gauche orientation relative to vicinal protons or heteroatoms to maximize

Structural Analysis & Data

The following table summarizes the conformational energy differences and diagnostic NMR coupling constants for 1-fluorotetralin.

Table 1: Conformational Parameters of 1-Fluorotetralin

| Parameter | Pseudo-Axial Conformer ( | Pseudo-Equatorial Conformer ( | Notes |

| Relative Energy ( | 0.0 kcal/mol (Global Minimum) | +0.8 kcal/mol | |

| C1-F Orientation | Perpendicular to Ring Plane | In-Plane with Ring | |

| 2.5 - 3.5 Hz (Gauche-like) | 10.0 - 12.0 Hz (Anti-like) | Diagnostic splitting pattern. | |

| 2.5 - 3.5 Hz | 2.0 - 4.0 Hz | Less diagnostic due to overlap. | |

| Dipole Moment | Lower | Higher | Solvation can attenuate |

Critical Note: In

H NMR, a small coupling constant (Hz) for the benzylic proton (H1) indicates it is equatorial, which implies the Fluorine is axial. Conversely, a large anti-coupling ( Hz) would indicate an axial proton and equatorial fluorine. The observed small couplings in 1-fluorotetralin confirm the F-axial preference.

Visualization of Conformational Dynamics

The following diagram illustrates the equilibrium and the factors stabilizing the pseudo-axial form.

Figure 1: The stereoelectronic gating of 1-fluorotetralin. The green path indicates the thermodynamically preferred pseudo-axial conformation driven by hyperconjugation.

Experimental Validation Protocol

To validate the conformation of a novel fluorinated tetralin analog, use the following self-validating workflow.

Synthesis of 1-Fluorotetralin (Deoxyfluorination)

Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Protocol:

-

Setup: Charge a flame-dried RBF with 1-tetralol (1.0 equiv) and anhydrous DCM (0.2 M) under

. -

Cooling: Cool the solution to -78°C.

-

Addition: Add DAST (1.2 equiv) dropwise. Warning: Exothermic.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to RT over 2 hours.

-

Quench: Pour into sat.

(aq). Extract with DCM. -

Purification: Flash chromatography (Hexane/EtOAc). Fluorinated products are often less polar than alcohols.

NMR Analysis Workflow

Objective: Determine

-

Solvent Selection: Use Benzene-

or Acetone- -

Acquisition:

-

Run

H NMR (min 500 MHz). -

Run

F NMR (decoupled and coupled). -

Run

H-

-

-

Analysis:

-

Locate the H1 signal (geminal to F, typically

5.0-6.0 ppm, doublet of multiplets). -

Measure

. -

Decision Rule:

-

If

Hz -

If

Hz

-

-

Implications for Drug Design[1][2]

Understanding this effect allows for "Conformational Locking":

-

Metabolic Blocking: Fluorine at C1 blocks benzylic oxidation (a common metabolic soft spot). However, if the enzyme requires a specific ring pucker, the F-induced shift to pseudo-axial may inadvertently reduce potency.

-

Vector Alignment: If a pharmacophore at C1 needs to exit the ring equatorially to reach a binding pocket, do not use Fluorine. Use a Methyl group (steric control) to force the equatorial position.[1] Use Fluorine only if an axial exit vector is desired.

-

Scaffold Rigidity: Poly-fluorination (e.g., 1,2-difluoro) can rigidify the saturated ring, reducing the entropic penalty of binding.

References

-

Conformational Control via Fluorine

-

Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. Link

-

-

Stereoelectronic Effects in Tetralins

-

NMR Analysis of Fluorinated Rings

-

Synthetic Protocols (DAST/Deoxo-Fluor)

-

Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Synthesis. Link

-

Sources

Methodological & Application

Strategic Synthesis of 5-Fluoro-1,2,3,4-tetrahydronaphthalene

Application Note & Protocol Guide | AN-SYN-5FT-01

Executive Summary & Strategic Importance

5-Fluoro-1,2,3,4-tetrahydronaphthalene (5-Fluoro-tetralin) is a critical bicyclic scaffold in medicinal chemistry, serving as a bioisostere for tetralin in serotonin receptor ligands (e.g., 5-HT1A agonists) and dopamine transport inhibitors.[1] The introduction of fluorine at the C5 position—adjacent to the bridgehead—modulates metabolic stability (blocking hydroxylation at the benzylic position) and alters the lipophilicity profile (

Synthesizing this scaffold presents a "Regioselectivity Paradox" :

-

Direct Hydrogenation of 1-fluoronaphthalene is atom-economical but prone to hydrodefluorination (C-F bond cleavage) or regiochemical mixtures.[1]

-

Electrophilic Fluorination of tetralin yields mixtures of 5- and 6-fluoro isomers due to similar electronic activation at the ortho and meta positions relative to the alkyl ring.[1]

This guide details three strategic routes, prioritizing Route B (Ketone Reduction) for laboratory-scale high-fidelity synthesis, while analyzing Route A for industrial scalability.[1]

Strategic Route Analysis

The following decision matrix outlines the optimal pathway based on scale and purity requirements.

Figure 1: Strategic connectivity map for accessing 5-Fluoro-tetralin. Route B is the recommended protocol for high-purity applications.[1]

Comparative Methodology

| Feature | Route A: Hydrogenation | Route B: Ketone Reduction | Route C: Balz-Schiemann |

| Starting Material | 1-Fluoronaphthalene | 5-Fluoro-1-tetralone | 5-Amino-tetralin |

| Key Reagent | Rh/C or Ru/C, H₂ | Et₃SiH/TFA or Hydrazine | NaNO₂, HBF₄ |

| Regioselectivity | Variable (Catalyst dependent) | Absolute (Pre-installed) | Absolute (Pre-installed) |

| Safety Profile | High Pressure H₂ | Mild (Silane) or Toxic (Hydrazine) | High Risk (Diazonium) |

| Primary Use | Bulk Manufacturing | MedChem / Lab Scale | Analytical Standard Synthesis |

Detailed Protocol: Route B (Ionic Hydrogenation)

This protocol describes the reduction of 5-Fluoro-1-tetralone to 5-Fluoro-1,2,3,4-tetrahydronaphthalene .[1] This route is selected for this guide because it avoids the high-pressure equipment of Route A and the explosion hazards of Route C. It utilizes Ionic Hydrogenation (Triethylsilane + TFA), a method superior to Wolff-Kishner for fluorinated substrates as it avoids harsh basic conditions that could induce nucleophilic aromatic substitution (

Precursor Synthesis (If 5-Fluoro-1-tetralone is unavailable)

Note: 5-Fluoro-1-tetralone is commercially available.[1] If synthesis is required:

-

Alkylation: React 1-bromo-2-fluorobenzene with methyl 3-butenoate (Heck reaction) or use Friedel-Crafts acylation of fluorobenzene with succinic anhydride (Note: FC acylation often yields the para isomer, 7-fluoro-1-tetralone.[1] Therefore, the intramolecular cyclization of 4-(2-fluorophenyl)butyric acid using Polyphosphoric Acid (PPA) is the mandatory route to ensure the 5-position).[1]

Materials & Reagents[3][4]

-

Substrate: 5-Fluoro-1-tetralone (1.0 equiv, 10 mmol, 1.64 g)

-

Hydride Source: Triethylsilane (Et₃SiH) (2.5 equiv, 25 mmol, 4.0 mL)[1]

-

Acid/Solvent: Trifluoroacetic Acid (TFA) (10 equiv, 100 mmol, 7.6 mL)[1]

-

Catalyst (Optional): Boron Trifluoride Etherate (BF₃[1]·OEt₂) (0.1 equiv) – Use only if reaction is sluggish.

-

Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Procedure

Step 1: Setup

-

Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with 5-Fluoro-1-tetralone (1.64 g) and anhydrous DCM (10 mL).

-

Cool the system to 0°C using an ice bath.

Step 2: Reagent Addition

-

Add Triethylsilane (4.0 mL) dropwise via syringe over 5 minutes.

-

Add Trifluoroacetic Acid (TFA) (7.6 mL) dropwise over 10 minutes. Caution: Exothermic reaction. Evolution of gas may occur.

-

Remove the ice bath and allow the reaction to warm to room temperature (25°C).

Step 3: Reaction Monitoring

-

Stir vigorously for 4–16 hours.

-

TLC Monitoring: Eluent Hexane/EtOAc (9:1). The ketone (

) should disappear, and the hydrocarbon ( -

Troubleshooting: If the alcohol intermediate persists (incomplete reduction), add an additional 1.0 equiv of Et₃SiH and warm to 40°C.

Step 4: Work-up

-

Quench the reaction by carefully pouring the mixture into ice-cold saturated NaHCO₃ solution (50 mL). Caution: Vigorous CO₂ evolution.

-

Extract with Dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with water (20 mL) and brine (20 mL).

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

-

The crude product is often pure enough for use (>95%).

-

If necessary, purify via flash column chromatography (100% Hexanes). 5-Fluoro-tetralin is a non-polar oil.[1]

Mechanism of Action (Ionic Hydrogenation)

The reaction proceeds via a stepwise protonation-hydride transfer cycle.[1] This is distinct from catalytic hydrogenation and prevents the reduction of the aromatic ring.

Figure 2: Mechanism of Ionic Hydrogenation.[1] The reaction relies on the stability of the transient benzylic carbocation, which is efficiently trapped by the silane.

Alternative Protocol: Route A (Catalytic Hydrogenation)

For scale-up (>100g), Ionic Hydrogenation becomes expensive due to silane costs.[1] Catalytic hydrogenation is preferred, but catalyst choice is critical to prevent defluorination .

-

Catalyst: 5% Rhodium on Carbon (Rh/C) or Ruthenium on Carbon (Ru/C).[1]

-

Note: Avoid Pd/C. Palladium is excellent for hydrodehalogenation (removing F).[1]

-

-

Conditions: 50 psi H₂, Ethanol, Room Temperature.

-

Selectivity Logic: The fluorine atom exerts an inductive withdrawing effect (-I) on the C1-C4 ring.[1] In catalytic hydrogenation, electron-rich aromatic rings are generally reduced faster.[1] Therefore, the unsubstituted ring (C5-C8) is more electron-rich and reduces preferentially, yielding 1-fluoro-5,6,7,8-tetrahydronaphthalene (structurally identical to the target 5-fluoro-1,2,3,4-tetrahydronaphthalene).[1]

References

-

Balz-Schiemann Reaction Overview

-

Ionic Hydrogenation Methodology

-

Synthesis of Tetralin Derivatives

-

Properties of 5-Fluoro-tetralin

Sources

Application of 5-Fluoro-1,2,3,4-tetrahydronaphthalene as a Chemical Probe for Fragment-Based Discovery Targeting Serotonin Receptors

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of a Fluorinated Scaffold

In the landscape of contemporary drug discovery, the development of selective and potent modulators for G-protein coupled receptors (GPCRs) remains a paramount challenge. Among these, the serotonin (5-HT) receptors, a family of at least fourteen distinct subtypes, are implicated in a vast array of physiological and pathological processes, including mood, cognition, and memory.[1][2] Consequently, they are the targets for numerous therapeutics for psychiatric and neurological disorders.[1][3] The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of ligands targeting various receptors, including the 5-HT receptor family.[4][5]

This application note details the utility of 5-Fluoro-1,2,3,4-tetrahydronaphthalene (5-FT) as a versatile chemical probe and foundational scaffold for fragment-based drug discovery (FBDD). The incorporation of a fluorine atom onto the aromatic ring of the tetralin core offers several strategic advantages. Fluorine's unique properties, such as its small size, high electronegativity, and the ability to form strong C-F bonds, can enhance metabolic stability, binding affinity, and bioavailability of parent compounds.[6][7] Crucially, the presence of the ¹⁹F nucleus provides a powerful analytical handle for biophysical assays, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

Given the absence of fluorine in most biological systems, ¹⁹F NMR offers a background-free window to observe ligand-protein interactions with exceptional sensitivity and clarity.[10][11] This makes 5-FT an ideal candidate for fragment screening campaigns aimed at identifying novel chemotypes that bind to serotonin receptors. This guide provides a comprehensive overview of 5-FT, from its synthesis and physicochemical properties to detailed protocols for its application in ¹⁹F NMR-based binding and competition assays.

Physicochemical Properties and Design Rationale

The design of 5-FT as a chemical probe is rooted in the established pharmacology of the tetralin scaffold and the unique analytical advantages conferred by the fluorine atom.

Table 1: Physicochemical Properties of 5-Fluoro-1,2,3,4-tetrahydronaphthalene

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁F | N/A |

| Molecular Weight | 150.19 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Approx. 207 °C (unfluorinated parent) | |

| LogP (predicted) | ~3.2 | N/A |

| ¹⁹F NMR Chemical Shift | -110 to -130 ppm (vs. CFCl₃, typical for Ar-F) | [12][13] |

The rationale for employing 5-FT in FBDD campaigns targeting 5-HT receptors is threefold:

-

Privileged Scaffold: The tetralin core is a known binder of 5-HT receptors, increasing the probability of identifying hits.[4][5]

-

¹⁹F NMR Reporter: The fluorine atom serves as a sensitive reporter for binding events in ¹⁹F NMR spectroscopy, allowing for rapid and robust screening of fragment libraries.[9][11]

-

Vector for Elaboration: 5-FT serves as a foundational fragment that can be chemically elaborated to improve potency and selectivity, guided by the structural information obtained from initial screening hits.[14]

Synthesis of 5-Fluoro-1,2,3,4-tetrahydronaphthalene

The synthesis of 5-FT can be achieved through a multi-step process starting from commercially available materials. The following is a representative synthetic scheme.

Caption: Synthetic pathway for 5-Fluoro-1,2,3,4-tetrahydronaphthalene (5-FT).

Protocol for Synthesis of 5-Fluoro-1,2,3,4-tetrahydronaphthalene

Step 1: Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or dichloromethane) at 0 °C, add succinic anhydride portion-wise.

-

Slowly add fluorobenzene to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(4-fluorobenzoyl)propanoic acid.

Step 2: Clemmensen Reduction

-

Prepare amalgamated zinc by stirring zinc dust with a solution of mercuric chloride.

-

Add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene to a round-bottom flask.

-

Add 3-(4-fluorobenzoyl)propanoic acid to the mixture and heat to reflux with vigorous stirring for 24-48 hours.

-

After cooling, separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 4-(4-fluorophenyl)butanoic acid.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

-

Add 4-(4-fluorophenyl)butanoic acid to polyphosphoric acid (PPA) at a temperature of 80-100 °C.

-

Stir the mixture at this temperature for 1-2 hours until the reaction is complete.

-

Pour the hot mixture onto crushed ice and stir until the PPA is fully hydrolyzed.

-

Extract the product with ether or ethyl acetate.

-

Wash the combined organic extracts, dry, and evaporate the solvent to yield 5-fluoro-3,4-dihydronaphthalen-1(2H)-one.

Step 4: Wolff-Kishner Reduction

-

To a solution of 5-fluoro-3,4-dihydronaphthalen-1(2H)-one in a high-boiling solvent like diethylene glycol, add hydrazine hydrate and potassium hydroxide.

-

Heat the mixture to reflux, allowing the temperature to rise as water is distilled off.

-

Continue to reflux for several hours until the reaction is complete.

-

After cooling, dilute the reaction mixture with water and extract with a nonpolar solvent (e.g., hexane).

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure 5-Fluoro-1,2,3,4-tetrahydronaphthalene.[15][16]

Application in ¹⁹F NMR-Based Fragment Screening

The primary application of 5-FT is as a versatile fragment in ¹⁹F NMR-based screening to identify binders for a target of interest, such as a specific serotonin receptor subtype.

Caption: Workflow for ¹⁹F NMR-based fragment screening using 5-FT.

Protocol 1: Ligand-Observed ¹⁹F NMR Binding Assay

This protocol describes the direct observation of 5-FT binding to a target protein by monitoring changes in its ¹⁹F NMR spectrum.

Materials:

-

5-Fluoro-1,2,3,4-tetrahydronaphthalene (5-FT)

-

Purified target protein (e.g., a soluble domain of a 5-HT receptor or a full-length receptor in a suitable membrane mimetic environment)

-

NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4, in 90% H₂O/10% D₂O)

-

NMR tubes

-

NMR spectrometer with a ¹⁹F probe

Procedure:

-

Sample Preparation:

-

Prepare a 10 mM stock solution of 5-FT in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Prepare a solution of the target protein at a concentration of 10-50 µM in the NMR buffer.

-

Prepare a reference sample containing 100 µM 5-FT in the NMR buffer.

-

Prepare the experimental sample by adding 5-FT to the protein solution to a final concentration of 100 µM.

-

-

NMR Data Acquisition:

-

Acquire a 1D ¹⁹F NMR spectrum of the reference sample (5-FT alone). Note the chemical shift and line width of the fluorine signal.

-

Acquire a 1D ¹⁹F NMR spectrum of the experimental sample (5-FT + protein) under the same conditions.

-

-

Data Analysis:

-

Compare the spectrum of the experimental sample to the reference spectrum.

-

A change in the chemical shift (Δδ) of the ¹⁹F signal indicates a change in the local chemical environment of the fluorine atom upon binding.[12]

-

An increase in the line width of the signal (line broadening) suggests a decrease in the tumbling rate of 5-FT when it is in complex with the much larger protein, which is also indicative of binding.[17]

-

Significant changes in either of these parameters suggest that 5-FT is binding to the target protein.

-

Protocol 2: ¹⁹F NMR-Based Competition Assay for Fragment Screening

Once binding of 5-FT to the target is established, it can be used as a "spy" molecule to screen for other non-fluorinated fragments that bind to the same site.

Materials:

-

All materials from Protocol 1.

-

A library of non-fluorinated fragment compounds.

Procedure:

-

Establish the Bound Spectrum:

-

Prepare a sample of the target protein (e.g., 20 µM) with 5-FT (e.g., 100 µM) as described in Protocol 1.

-

Acquire a 1D ¹⁹F NMR spectrum to serve as the "bound" reference.

-

-

Screening:

-

To the protein/5-FT sample, add a fragment from the library (typically at a concentration of 100 µM to 1 mM).

-

Acquire a 1D ¹⁹F NMR spectrum.

-

-

Data Analysis:

-

If the added fragment competes with 5-FT for the same binding site, it will displace 5-FT from the protein.

-

This displacement will cause the ¹⁹F NMR signal of 5-FT to shift back towards its "free" state (observed in the absence of the protein) and/or the line width to decrease.

-

Fragments that induce such a spectral change are considered hits.

-

Table 2: Representative Data from a Hypothetical ¹⁹F NMR Fragment Screen

| Compound | Concentration (µM) | Δδ (ppm) from Free 5-FT | Line Width (Hz) | Interpretation |

| 5-FT (Free) | 100 | 0.00 | 5 | Reference |

| 5-FT + Protein | 100 | +0.25 | 40 | 5-FT binds to the protein |

| + Fragment A | 500 | +0.24 | 38 | No competition |

| + Fragment B | 500 | +0.05 | 10 | Hit: Competes with 5-FT |

| + Fragment C | 500 | +0.26 | 42 | No competition |

Downstream Validation and Elaboration

Hits identified from the ¹⁹F NMR screen require further validation and characterization.

Caption: Simplified Gq-coupled 5-HT receptor signaling pathway for functional assays.

Protocol 3: Cell-Based Functional Assay (e.g., Calcium Flux)

For hits that are expected to be antagonists of a Gq-coupled 5-HT receptor (e.g., 5-HT₂C), a calcium flux assay can be used to determine their functional activity.

Materials:

-

A cell line stably expressing the target 5-HT receptor (e.g., HEK293 cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Serotonin (as the agonist).

-

Hit compounds from the screen.

-

Assay buffer (e.g., HBSS).

-

A fluorescence plate reader.

Procedure:

-

Cell Preparation:

-

Plate the cells in a 96-well plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

-

Assay:

-

Add varying concentrations of the hit compound (potential antagonist) to the wells and incubate.

-

Add a fixed concentration of serotonin (agonist) to stimulate the receptor.

-

Measure the fluorescence intensity over time using the plate reader.

-

-

Data Analysis:

-

The increase in fluorescence corresponds to an increase in intracellular calcium concentration upon receptor activation.

-

An effective antagonist will inhibit the serotonin-induced calcium influx in a dose-dependent manner.

-

Calculate the IC₅₀ value for the hit compound to quantify its potency.

-

Conclusion

5-Fluoro-1,2,3,4-tetrahydronaphthalene is a powerful and versatile chemical probe for fragment-based drug discovery. Its design leverages a privileged scaffold for serotonin receptor binding while incorporating a ¹⁹F NMR-active nucleus for sensitive and reliable detection of binding events. The protocols outlined in this application note provide a robust framework for utilizing 5-FT in ligand-observed and competition-based ¹⁹F NMR screening campaigns. The hits identified through these methods can then be validated in functional assays and serve as starting points for the rational design of novel, high-affinity ligands for serotonin receptors and other challenging biological targets.

References

-

Armstrong, J. L., Casey, A. B., Saraf, T. S., Mukherjee, M., Booth, R. G., & Canal, C. E. (2020). (S)-5-(2'-Fluorophenyl)- N, N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine, a Serotonin Receptor Modulator, Possesses Anticonvulsant, Prosocial, and Anxiolytic-like Properties in an Fmr1 Knockout Mouse Model of Fragile X Syndrome and Autism Spectrum Disorder. ACS Pharmacology & Translational Science, 3(3), 509–523. [Link]

-

Yu, J., Qin, C., Wu, F., He, Z., & Zhang, H. (2018). Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma. Scientific Reports, 8(1), 17942. [Link]

-

Chan, C. C., Farmer, P. S., McKenzie, G., & Robertson, H. (1987). 2-substituted tetralin derivatives as conformationally restricted butyrophenone analogs. Die Pharmazie, 42(6), 369–371. [Link]

-

ResearchGate. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

Powers, A. S., Johnson, E. K., & Sanford, M. S. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 84(11), 7041–7048. [Link]

-

University of Arizona. (n.d.). 19Flourine NMR. Retrieved February 14, 2026, from [Link]

-

Mishra, N. K., Urick, A. K., & Pomerantz, W. C. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature protocols, 11(2), 355–373. [Link]

-

Jee, S., Gouverneur, V., & O'Hagan, D. (2019). Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism. Angewandte Chemie International Edition, 58(40), 14248-14253. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved February 14, 2026, from [Link]

-

I K Sir Chemistry Classes. (2022, July 15). F -19 NMR Spectroscopy [Video]. YouTube. [Link]

-

Organic Syntheses. (n.d.). Notes. Retrieved February 14, 2026, from [Link]

-

Feuerstein, G., Lozovsky, D., Cohen, L. A., Labroo, V. M., Kirk, K. L., Kopin, I. J., & Faden, A. I. (1984). Differential effect of fluorinated analogs of TRH on the cardiovascular system and prolactin release. Neuropeptides, 4(4), 303–310. [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

PrepChem. (n.d.). Preparation of 1,2,3,4-tetrahydronaphthalene (tetralin; bacticin; benzocyclohexane). Retrieved February 14, 2026, from [Link]

-

Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & De Giorgio, P. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current topics in medicinal chemistry, 11(6), 684–700. [Link]

-

RSC Chemical Biology. (2021). Ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. [Link]

-

Takahashi, H., Nakanishi, T., Kamiya, M., Shimada, I., & Ueda, T. (2022). 19F chemical library and 19F-NMR for a weakly bound complex structure. MedChemComm, 13(7), 1279-1286. [Link]

-

MDPI. (2023). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. [Link]

-

Kumar, K. (2016). Scaffold Diversity Synthesis and Its Application in Probe and Drug Discovery. Angewandte Chemie (International ed. in English), 55(22), 6336–6352. [Link]

-

Gee, C. L., Fisher, M. J., & Tachedjian, G. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules (Basel, Switzerland), 21(7), 920. [Link]

-

MDPI. (2020). Clickable C-Glycosyl Scaffold for the Development of a Dual Fluorescent and [18F]fluorinated Cyanine-Containing Probe and Preliminary In Vitro/Vivo Evaluation by Fluorescence Imaging. [Link]

-

Wikipedia. (n.d.). 5-HT receptor. Retrieved February 14, 2026, from [Link]

-

MDPI. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. [Link]

-

Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved February 14, 2026, from [Link]

-

Defense Technical Information Center. (2002). Development of Synthesis and Large Scale Production Technology for Ultrahigh Energy and Density Fluoro-Organic Compounds. [Link]

-

The Rockefeller University. (2023). Using a function-first 'scout fragment'-based approach to develop allosteric covalent inhibitors of conformationally dynamic helicase mechanoenzymes. [Link]

- Google Patents. (n.d.). US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.

-

BioSolveIT. (2015, November 25). webinar recording: scaffold hopping in medicinal chemistry — applications using ReCore [Video]. YouTube. [Link]

-

Müller, S., et al. (2022). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 65(1), 159-170. [Link]

-

Inchem.org. (n.d.). ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved February 14, 2026, from [Link]

-

Frontiers in Behavioral Neuroscience. (2014). The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory. [Link]

-

The Good Scents Company. (n.d.). 1,2,3,4-tetrahydronaphthalene. Retrieved February 14, 2026, from [Link]

-

Pure. (n.d.). Central 5-HT receptors and their function; present and future. Retrieved February 14, 2026, from [Link]

Sources

- 1. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory [frontiersin.org]

- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 4. (S)-5-(2'-Fluorophenyl)- N, N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine, a Serotonin Receptor Modulator, Possesses Anticonvulsant, Prosocial, and Anxiolytic-like Properties in an Fmr1 Knockout Mouse Model of Fragile X Syndrome and Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. ichorlifesciences.com [ichorlifesciences.com]

- 10. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Scaffold Diversity Synthesis and Its Application in Probe and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. prepchem.com [prepchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

High-Performance Liquid Chromatography (HPLC) Analysis of 5-Fluoro-1,2,3,4-tetrahydronaphthalene

Application Note & Validation Protocol

Executive Summary

This technical guide details the method development, optimization, and validation protocols for the quantification of 5-Fluoro-1,2,3,4-tetrahydronaphthalene (5-F-Tetralin).[1] Unlike its polar pharmaceutical namesake analog 5-Fluorouracil (5-FU), 5-F-Tetralin is a highly lipophilic bicyclic intermediate used in the synthesis of serotonergic agents and antidepressants.[1]

This protocol utilizes a Reverse-Phase (RP-HPLC) approach, leveraging the hydrophobic interaction between the tetralin scaffold and a C18 stationary phase.[1] The method is designed to be robust, resolving the analyte from potential synthetic impurities such as unreacted naphthalene derivatives or oxidized ketones.

Physicochemical Profile & Method Strategy

Understanding the analyte's fundamental properties is the prerequisite for a self-validating method.[1]

| Property | Value / Characteristic | Impact on HPLC Method |

| Structure | Bicyclic: Fused benzene and cyclohexane ring with 5-Fluoro substitution.[1] | High hydrophobicity requires high organic content in mobile phase. |

| LogP | ~3.8 – 4.1 (Estimated based on Tetralin LogP ~3.9) | Retention: Strong retention on C18. Requires >60% Organic modifier to elute in reasonable time. |

| pKa | N/A (Neutral molecule) | pH control is less critical for the analyte itself but essential for silica stability and peak shape. |

| UV Max | ~264 nm (Benzenoid band) | Detection: UV absorbance is moderate. 210 nm offers higher sensitivity but lower specificity; 264 nm is preferred for purity assays. |

| Solubility | Insoluble in water; Soluble in MeCN, MeOH, Hexane. | Diluent: Samples must be prepared in Acetonitrile (MeCN) or Methanol (MeOH) to prevent precipitation. |

Method Development Logic

-

Stationary Phase Selection: A standard C18 (Octadecylsilane) column is chosen for its ability to engage in Van der Waals interactions with the non-polar tetralin core. A Phenyl-Hexyl column is a secondary option, offering unique

selectivity with the fluorinated aromatic ring if isomer separation is required.[1] -

Mobile Phase: Acetonitrile (MeCN) is preferred over Methanol due to its lower viscosity (allowing higher flow rates) and stronger elution strength, which is necessary for this lipophilic compound.

-

Detection: Diode Array Detection (DAD) is utilized to confirm peak purity by comparing spectra across the elution band, ensuring no co-eluting impurities.

Analytical Workflow Diagram

Caption: Step-by-step analytical workflow from sample preparation to data validation.

Detailed Experimental Protocol

4.1. Instrumentation & Reagents[2][3][4][5][6]

-

HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD).

-

Reagents:

-

Acetonitrile (HPLC Grade).

-

Water (Milli-Q, 18.2 MΩ).[1]

-

Phosphoric Acid (85%, HPLC Grade) or Formic Acid.

-

-

Reference Standard: 5-Fluoro-1,2,3,4-tetrahydronaphthalene (>98% purity).[1]

4.2. Chromatographic Conditions

This method uses an isocratic approach for routine quality control (QC) to maximize throughput and reproducibility.

| Parameter | Condition | Rationale |

| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) | Robust, general-purpose hydrophobic retention.[1] |

| Mobile Phase | MeCN : Water (70 : 30 v/v) | High organic content required to elute the lipophilic tetralin derivative within 10 mins. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |

| Temperature | 35°C | Slightly elevated temperature improves mass transfer and reduces backpressure. |

| Injection Vol. | 10 µL | Sufficient sensitivity without overloading the column. |

| Detection | UV at 264 nm (Ref 360 nm) | Targets the aromatic |

| Run Time | 12.0 minutes | Allows for elution of potential late-eluting dimers or oxidation products.[1] |

4.3. Gradient Option (For Impurity Profiling)

If analyzing crude reaction mixtures where polar precursors or very non-polar dimers are present, use this gradient:

-

Time 0: 50% MeCN

-

Time 10: 95% MeCN[1]

-

Time 15: 95% MeCN[1]

-

Time 15.1: 50% MeCN

-

Time 20: Stop (Re-equilibration)

4.4. Sample Preparation

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of 5-F-Tetralin into a 10 mL volumetric flask. Dissolve and dilute to volume with 100% Acetonitrile . Note: Do not use water in the diluent as the analyte may precipitate.

-

Working Standard (100 µg/mL): Transfer 1.0 mL of Stock Solution to a 10 mL flask. Dilute to volume with Mobile Phase (70:30 MeCN:Water).

-

Filtration: Filter all samples through a 0.22 µm PTFE (hydrophobic) syringe filter before injection to protect the column.

Method Validation & Performance Criteria

To ensure scientific integrity, the method must meet the following System Suitability Test (SST) criteria before analyzing unknown samples.

| Parameter | Acceptance Limit | Troubleshooting |

| Retention Time (RT) | 5.0 – 7.0 min (± 0.2 min) | If RT drifts, check mobile phase composition (evaporation of MeCN) or column temperature.[1] |

| Theoretical Plates (N) | > 5,000 | Low N indicates column aging or poor connection (dead volume). |

| Tailing Factor (T) | 0.8 – 1.5 | T > 1.5 suggests secondary silanol interactions. Add 0.1% H3PO4 to water phase if observed. |

| Precision (RSD) | < 1.0% (n=6 injections) | High RSD often indicates injector issues or air bubbles in the pump. |

| Resolution (Rs) | > 2.0 (from nearest impurity) | If Rs drops, switch to the Gradient Option (Section 4.3). |

Linearity & Range

-

Range: 10 µg/mL to 200 µg/mL.

-

Procedure: Prepare 5 concentration levels (e.g., 10, 50, 100, 150, 200 µg/mL).

-

Acceptance: Correlation coefficient (

)

Mechanistic Diagram: Separation Logic

Caption: The mechanism relies on the partitioning equilibrium between the lipophilic C18 phase and the organic-rich mobile phase.[1]

Troubleshooting & Robustness

-

Ghost Peaks: If ghost peaks appear, they likely originate from the water source or contaminated glassware. Tetralins are excellent solvents and can leach plasticizers; use glass vials only .

-

Pressure High: Check the inline filter. The sample must be filtered (PTFE) as tetralin oxidation products can form gums.

-

Sensitivity Drift: 5-F-Tetralin is volatile.[1] Ensure sample vials are capped tightly and autosampler temperature is controlled (preferably 15-20°C) to prevent evaporation of the sample solvent or analyte.[1]

References

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text on RP-HPLC mechanism and C18 retention behavior).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 77451, 1,2,3,4-Tetrahydronaphthalene. Retrieved from [Link] (Source for physical properties and LogP data).

-

SIELC Technologies. (2018). HPLC Method for Analysis of 1,2,3,4-Tetrahydro-5-nitronaphthalene. Retrieved from [Link] (Analogous method basis).

-

Chromatography Online. (2026). Fluorinated HPLC Phases — Looking Beyond C18. Retrieved from [Link] (Guidance on selectivity for fluorinated aromatics).

Sources

5-Fluoro-1,2,3,4-tetrahydronaphthalene: A Versatile Fluorinated Building Block in Modern Organic Synthesis

Introduction: The Strategic Advantage of Fluorine in a Tetralin Scaffold

5-Fluoro-1,2,3,4-tetrahydronaphthalene is a fluorinated derivative of tetralin, a bicyclic hydrocarbon. This building block is of significant interest to researchers in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the aromatic ring of the tetralin scaffold imparts unique physicochemical properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a parent molecule.

The fluorine atom, being the most electronegative element, can modulate the pKa of nearby functional groups, alter lipophilicity, and block metabolic pathways through the formation of strong C-F bonds. The tetralin framework itself provides a rigid, three-dimensional structure that is prevalent in many biologically active compounds and natural products. The combination of these features makes 5-fluoro-1,2,3,4-tetrahydronaphthalene a valuable synthon for the construction of complex molecular architectures with tailored properties.

This guide provides a comprehensive overview of the synthesis and applications of 5-fluoro-1,2,3,4-tetrahydronaphthalene, offering detailed protocols and insights into its reactivity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is crucial for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value |

| CAS Number | 700-45-8[1] |

| Molecular Formula | C₁₀H₁₁F |

| Molecular Weight | 150.19 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~200-202 °C |

| Density | ~1.07 g/cm³ |

Spectroscopic Data:

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show complex multiplets for the aliphatic protons on the saturated ring, typically in the range of 1.7-2.8 ppm. The aromatic protons will be influenced by the fluorine substituent, leading to characteristic splitting patterns and shifts. The proton ortho to the fluorine will likely appear as a triplet, while the other two aromatic protons will be doublets of doublets.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will show four signals for the aliphatic carbons, typically between 20-30 ppm. The aromatic carbon signals will be split by the fluorine atom, with the carbon directly attached to the fluorine exhibiting a large one-bond C-F coupling constant. The other aromatic carbons will show smaller two- and three-bond coupling constants.

Synthesis of 5-Fluoro-1,2,3,4-tetrahydronaphthalene

The most common and efficient method for the synthesis of 5-fluoro-1,2,3,4-tetrahydronaphthalene is the catalytic hydrogenation of 1-fluoronaphthalene. The selective hydrogenation of one of the aromatic rings of naphthalene and its derivatives is a well-established transformation.

dot graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="1-Fluoronaphthalene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Catalyst (e.g., Rh/Al₂O₃, PtO₂)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent (e.g., Ethanol, Acetic Acid)", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Conditions [label="H₂ gas, Elevated Pressure & Temperature", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="5-Fluoro-1,2,3,4-tetrahydronaphthalene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reaction [label="Reacts with"]; Catalyst -> Reaction; Solvent -> Reaction; Conditions -> Reaction; Reaction -> Product [label="Yields"]; } Caption: General workflow for the synthesis of 5-Fluoro-1,2,3,4-tetrahydronaphthalene.

Protocol 1: Catalytic Hydrogenation of 1-Fluoronaphthalene

Causality Behind Experimental Choices: The choice of catalyst is critical for the selective hydrogenation of one aromatic ring while leaving the other intact. Rhodium on alumina is often effective for this transformation. The solvent should be inert under the reaction conditions and capable of dissolving the starting material. Ethanol or acetic acid are common choices. The reaction is carried out under a hydrogen atmosphere at elevated pressure to facilitate the reduction.

Materials:

-

1-Fluoronaphthalene

-

5% Rhodium on Alumina (Rh/Al₂O₃)

-

Ethanol (anhydrous)

-

Hydrogen gas (high purity)

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

In a suitable high-pressure reactor vessel, dissolve 1-fluoronaphthalene (1.0 eq) in anhydrous ethanol.

-

Carefully add 5% Rh/Al₂O₃ catalyst (typically 5-10 mol% relative to the substrate).

-

Seal the reactor and purge with nitrogen gas several times to remove any oxygen.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when the hydrogen uptake ceases.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Purge the reactor with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to afford 5-fluoro-1,2,3,4-tetrahydronaphthalene as a colorless liquid.

Self-Validation: The purity of the product should be confirmed by GC-MS and NMR spectroscopy. The absence of signals corresponding to the starting material and the fully hydrogenated decalin derivative will confirm the selectivity of the reaction.

Applications in Organic Synthesis: Electrophilic Aromatic Substitution

The aromatic ring of 5-fluoro-1,2,3,4-tetrahydronaphthalene is susceptible to electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, and the bulky aliphatic ring can influence the regioselectivity of the substitution, often favoring the less sterically hindered position.

dot graph EAS_Regioselectivity { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="5-Fluoro-1,2,3,4-tetrahydronaphthalene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Electrophile [label="Electrophile (E⁺)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Ortho [label="Ortho-substitution (minor)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Para [label="Para-substitution (major)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Electrophile [label="Reacts with"]; Electrophile -> Para [label="Favored pathway"]; Electrophile -> Ortho [label="Disfavored due to sterics"]; } Caption: Regioselectivity in electrophilic aromatic substitution of 5-Fluoro-1,2,3,4-tetrahydronaphthalene.

Protocol 2: Friedel-Crafts Acylation

Causality Behind Experimental Choices: The Friedel-Crafts acylation introduces an acyl group onto the aromatic ring. A strong Lewis acid, such as aluminum chloride, is required to activate the acylating agent. The reaction is typically carried out in a non-polar, aprotic solvent like dichloromethane to prevent reaction with the Lewis acid. The regioselectivity is expected to favor acylation at the C7 position (para to the fluorine) due to the directing effect of the fluorine and the steric hindrance of the aliphatic ring.

Materials:

-

5-Fluoro-1,2,3,4-tetrahydronaphthalene

-

Acetyl chloride (or other acyl chloride)

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 eq) dropwise.

-

Stir the mixture for 15 minutes at 0 °C to form the acylium ion complex.

-

Add a solution of 5-fluoro-1,2,3,4-tetrahydronaphthalene (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and add 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired acylated product.

Self-Validation: The structure of the product can be confirmed by NMR spectroscopy, where the appearance of a new singlet for the methyl group of the acetyl substituent and the corresponding changes in the aromatic region will be observed. The regiochemistry can be determined by 2D NMR techniques such as NOESY.

Applications in Organic Synthesis: Benzylic Functionalization

The benzylic positions (C1 and C4) of the aliphatic ring are susceptible to radical-mediated functionalization, such as bromination with N-bromosuccinimide (NBS).

Protocol 3: Benzylic Bromination

Causality Behind Experimental Choices: This reaction proceeds via a free radical mechanism, initiated by light or a radical initiator like AIBN. N-Bromosuccinimide is a convenient source of bromine radicals. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride, although greener alternatives like acetonitrile can also be used.

Materials:

-

5-Fluoro-1,2,3,4-tetrahydronaphthalene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Carbon tetrachloride (or acetonitrile)

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5-fluoro-1,2,3,4-tetrahydronaphthalene (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp (if AIBN is not used).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzylic bromide.

-

The product can be used in subsequent reactions without further purification or can be purified by column chromatography if necessary.

Self-Validation: The formation of the benzylic bromide can be confirmed by ¹H NMR, where a downfield shift of the proton at the brominated position will be observed.

Conclusion

5-Fluoro-1,2,3,4-tetrahydronaphthalene is a valuable and versatile building block in organic synthesis. Its unique combination of a fluorinated aromatic ring and a conformationally restricted aliphatic moiety makes it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols outlined in this guide provide a starting point for the exploration of the rich chemistry of this fluorinated tetralin derivative. As with any chemical synthesis, careful optimization of reaction conditions may be necessary to achieve the desired outcomes.

References

- Substituted 1,2,3,4-tetrahydronaphthalene derivatives.

-

A theoretical study of the reactivity and regioselectivity of some five-membered heterocycles in electrophilic aromatic substitution. ResearchGate. [Link]

-

Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. National Institutes of Health. [Link]

- Method for preparing 1-fluoronaphthalene.

- Nitration process.

-

1,2,3,4-TETRAHYDRONAPHTHALENE. Ataman Kimya. [Link]

-

Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. Sciforum. [Link]

-

15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Aluminium-mediated Aromatic C–F Bond Activation: Regioswitchable Construction of Benzene-fused Triphenylene Frameworks. The Royal Society of Chemistry. [Link]

-

bmse000530 1,2,3,4-tetrahydronaphthalene at BMRB. Biological Magnetic Resonance Bank. [Link]

-

New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. MDPI. [Link]

-

3,5-DINITRO-o-TOLUNITRILE. Organic Syntheses. [Link]

-

1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]

-

Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. ResearchGate. [Link]

-

Synthesis of sertraline (2) from naphthalene (7 f) and establishment of... ResearchGate. [Link]

-

Chemo-, regio-, and stereoselective tetrafunctionalization of fluoroalkynes enables divergent synthesis of 5-7-membered azacycles. The Royal Society of Chemistry. [Link]

-

Hydrogenation performance of 1-methylnaphthalene on different catalysts. ResearchGate. [Link]

-

Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. MDPI. [Link]

-

Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. National Institutes of Health. [Link]

-

Experiment 1: Friedel-Crafts Acylation. [Link]

-

A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. Organic Chemistry Portal. [Link]

-

TR-561: Tetralin (CASRN 119-64-2) in F344/N Rats and B6C3F1 Mice and Tetralin in Male NBR Rats (Inhalation Studies). National Institutes of Health. [Link]

-

1,2,3,4-Tetrahydronaphthalene. Schultz Canada Chemicals Ltd. [Link]

-

Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands. National Institutes of Health. [Link]

-

FULL PAPER Transfer Hydrogenation of Flavanones and ortho- Hydroxychalcones to 1,3-Diarylpropanols Catalyzed by CNN Pincer Ruthe. [Link]

-

Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. ResearchGate. [Link]

-

A New, Safe and Convenient Procedure for Reduction of Naphthalene and Anthracene: Synthesis of Tetralin in a One-Pot Reaction. ResearchGate. [Link]

-

Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI. [Link]

-

Friedel-Crafts acylation (video). Khan Academy. [Link]

-

Discovery of 5-Substituted Tetrahydronaphthalen-2yl-methyl with N-phenyl-N-(piperidin-4-yl) propionamide Derivatives as Potent Opioid Receptor Ligands. ResearchGate. [Link]

-

Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]

-

Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. University of Southampton. [Link]

-

Fluorine in Pharmaceutical and Medicinal Chemistry. National Academic Digital Library of Ethiopia. [Link]

-

Complete assignment of the1H and13C NMR spectra of four 2-substituted 4a,8a-cis-endo-5,8-methano-4a,5,8,8a-tetrahydronaphthalene-1,4-diones. ResearchGate. [Link]

-

nmr spectroscopy 1. GCWK. [Link]

Sources

Application Note: Precision Derivatization of 5-Fluoro-1,2,3,4-tetrahydronaphthalene for Biological Assays

Executive Summary

5-Fluoro-1,2,3,4-tetrahydronaphthalene (5-F-THN) represents a high-value "privileged scaffold" in Central Nervous System (CNS) drug discovery. The fluorine substitution at the C5 position provides critical metabolic stability against aromatic hydroxylation and modulates the pKa of proximal amines, enhancing bioavailability. However, the chemical inertness of the saturated tetralin ring poses a challenge for direct biological assay integration (e.g., affinity pulldowns, fluorescence polarization).

This guide details a modular derivatization strategy to convert the inert 5-F-THN scaffold into a functionalized probe. We focus on regioselective benzylic oxidation followed by reductive amination , enabling the attachment of fluorophores or affinity tags without compromising the core pharmacophore.

Strategic Analysis & Mechanism

The transformation of 5-F-THN relies on exploiting the varying bond dissociation energies (BDE) of the C-H bonds.

-

Target: Benzylic C1 position.

-

Rationale: The C4 position is peri to the C5-Fluorine. The steric bulk and electron-withdrawing inductive effect (-I) of the fluorine atom deactivate the C4 position and sterically hinder oxidant approach. Consequently, oxidation preferentially occurs at C1, yielding 5-fluoro-1-tetralone .

-

Application: The resulting ketone serves as a "universal socket" for reductive amination, allowing the creation of secondary amines—a motif critical for binding Aspartate residues in GPCR transmembrane domains (e.g., 5-HT1A, D2 receptors).

Workflow Visualization

Figure 1: Strategic workflow for activating the inert 5-F-THN scaffold into a biological probe.

Phase 1: Regioselective Benzylic Oxidation

Objective: Convert 5-F-THN to 5-fluoro-1-tetralone. Mechanism: Radical propagation or Chromyl ester formation.

Protocol A: Chromium Trioxide (Standard Robustness)

Note: While catalytic methods exist, CrO3 provides the highest reliability for gram-scale activation of deactivated fluorinated scaffolds.

Materials:

-

5-Fluoro-1,2,3,4-tetrahydronaphthalene (1.0 eq)

-

Chromium(VI) oxide (CrO3)

-

Acetic Acid (Glacial) / Water (9:1)

-

Celite 545

Step-by-Step Procedure:

-

Preparation: Dissolve 5-F-THN (10 mmol, 1.50 g) in glacial acetic acid (15 mL). Cool to 0°C in an ice bath.

-

Oxidant Addition: Dissolve CrO3 (40 mmol, 4.0 g) in 50% aqueous acetic acid (10 mL). Add this solution dropwise to the substrate over 30 minutes. Critical: Exothermic reaction; maintain T < 10°C to prevent ring cleavage.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.8) should disappear, replaced by the ketone (Rf ~0.4).

-

Quenching: Pour the reaction mixture into ice water (100 mL). Extract with Dichloromethane (DCM, 3 x 30 mL).

-

Workup: Wash combined organics with Sat. NaHCO3 (carefully, gas evolution) and Brine. Dry over MgSO4.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica, 0-10% EtOAc in Hexane).

-

Yield Expectation: 65-75% as a pale yellow oil.

Self-Validation Check:

-

1H NMR (CDCl3): Look for the disappearance of the C1-methylene multiplet (~2.8 ppm) and the appearance of the alpha-carbonyl triplet shifted downfield (~2.6 ppm, t, 2H) and the beta-methylene quintet (~2.1 ppm). The aromatic proton peri to the carbonyl (H8) will shift downfield (~7.8 ppm) due to anisotropy.

Phase 2: Reductive Amination (Pharmacophore Installation)

Objective: Install a linker or amine pharmacophore. Chemistry: Formation of iminium ion followed by reduction. We use Sodium Triacetoxyborohydride (STAB) for its mildness, avoiding reduction of the ketone back to alcohol.

Materials:

-

5-Fluoro-1-tetralone (from Phase 1)

-

Primary Amine (e.g., N-Boc-ethylenediamine for linkers, or specific pharmacophore amines)

-

Sodium Triacetoxyborohydride (NaBH(OAc)3)

-

Acetic Acid (catalytic)

-

1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

-

Imine Formation: In a flame-dried flask, dissolve 5-fluoro-1-tetralone (1.0 mmol) and the primary amine (1.2 mmol) in DCE (5 mL). Add Acetic Acid (1 drop). Stir for 30 minutes under N2.

-

Reduction: Add NaBH(OAc)3 (1.5 mmol) in one portion.

-

Incubation: Stir at RT for 12-16 hours.

-

Quench: Add Sat. NaHCO3 (10 mL) and stir for 15 minutes.

-

Extraction: Extract with DCM (3 x 10 mL). Wash with Brine, dry over Na2SO4.

-

Purification: Flash chromatography (DCM/MeOH 95:5 + 1% NH4OH).

Data Summary Table: Typical Yields

| Amine Substrate | Target Product | Yield (%) | Notes |

| Propargylamine | Alkyne-linker (Click chem ready) | 82% | Excellent for ABPP assays |

| N-Boc-ethylenediamine | Amino-linker (Labeling ready) | 76% | Requires Boc-deprotection step |

| 4-Phenylpiperazine | CNS Ligand Analog | 68% | Slower reaction; heat to 40°C |

Phase 3: Fluorescent Labeling for Binding Assays